Spectroscopic Data of 4,4-Difluorobut-3-enoic Acid: A Technical Guide
Spectroscopic Data of 4,4-Difluorobut-3-enoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,4-Difluorobut-3-enoic acid, a molecule of interest in synthetic and medicinal chemistry. Due to a lack of publicly available experimental spectra, this document leverages predictive models and comparative data from structurally related compounds to offer an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of 4,4-Difluorobut-3-enoic acid in a research and development setting.
Introduction
4,4-Difluorobut-3-enoic acid is a fluorinated organic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the gem-difluoroalkene moiety and a carboxylic acid group imparts unique chemical properties that are of significant interest to researchers. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide provides a detailed predictive analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra, its characteristic IR absorption bands, and its expected fragmentation patterns in mass spectrometry.
Molecular Structure and Predicted Spectroscopic Features
The structure of 4,4-Difluorobut-3-enoic acid is presented below. The key functional groups that will dominate its spectroscopic behavior are the carboxylic acid, the carbon-carbon double bond, and the geminal difluoro group.
Caption: Molecular structure of 4,4-Difluorobut-3-enoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4,4-Difluorobut-3-enoic acid, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals:
-
-CH₂- (Methylene protons at C2): This signal is anticipated to appear as a doublet of triplets. The triplet arises from coupling to the adjacent vinyl proton, and the doublet arises from a longer-range coupling to the two fluorine atoms.
-
=CH- (Vinyl proton at C3): This proton will likely be observed as a triplet of triplets due to coupling with the adjacent methylene protons and the two geminal fluorine atoms.
-
-COOH (Carboxylic acid proton): This proton will typically appear as a broad singlet at a downfield chemical shift, often in the range of 10-13 ppm.[1] Its position can be concentration and solvent-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH₂- | 2.5 - 3.5 | dt |
| =CH- | 5.0 - 6.0 | tt |
| -COOH | 10 - 13 | br s |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to display four signals corresponding to the four unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the neighboring atoms, particularly the oxygen and fluorine atoms. The signals for the carbons bearing fluorine atoms will also exhibit C-F coupling, which can be a valuable diagnostic tool.[2][3]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| -C H₂- | 30 - 40 | |
| =C H- | 110 - 125 | |
| =C F₂ | 145 - 160 | Expected to be a triplet due to ¹JCF coupling. |
| -C OOH | 170 - 180 |
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds.[4] For 4,4-Difluorobut-3-enoic acid, a single signal is expected for the two equivalent fluorine atoms. This signal will be split by the vinyl proton.
Table 3: Predicted ¹⁹F NMR Chemical Shift and Splitting Pattern
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| =CF₂ | -80 to -120 | d |
Infrared (IR) Spectroscopy
The IR spectrum of 4,4-Difluorobut-3-enoic acid will be characterized by absorptions corresponding to its key functional groups.
-
O-H Stretch: A very broad absorption is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.[5][6]
-
C-H Stretch: Absorptions for the sp² and sp³ C-H bonds will likely be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.[5]
-
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is predicted to appear in the range of 1730-1700 cm⁻¹.[7]
-
C=C Stretch: A medium intensity band for the carbon-carbon double bond stretch is expected around 1650 cm⁻¹.
-
C-F Stretch: Strong absorptions due to the carbon-fluorine bonds are anticipated in the fingerprint region, typically between 1300 and 1100 cm⁻¹.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |
| C-H (sp²) | 3100 - 3000 | Medium |
| C-H (sp³) | 3000 - 2850 | Medium |
| C=O (Carboxylic Acid) | 1730 - 1700 | Strong |
| C=C (Alkene) | ~1650 | Medium |
| C-F | 1300 - 1100 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4,4-Difluorobut-3-enoic acid (Molecular Weight: 122.07 g/mol ), the following features are predicted.
Predicted Molecular Ion and Adducts:
PubChem predicts several common adducts for this molecule.[8]
Table 5: Predicted m/z Values for Molecular Ions and Adducts
| Ion | Predicted m/z |
| [M+H]⁺ | 123.02522 |
| [M+Na]⁺ | 145.00716 |
| [M-H]⁻ | 121.01066 |
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion in an electron ionization (EI) mass spectrum would likely proceed through several characteristic pathways for carboxylic acids and fluorinated compounds.
-
Loss of H₂O: A common fragmentation for carboxylic acids, leading to a peak at m/z 104.
-
Loss of •OH: Cleavage of the hydroxyl radical would result in a fragment at m/z 105.
-
Loss of •COOH: Decarboxylation would produce a fragment at m/z 77.
-
McLafferty Rearrangement: While less common for unsaturated acids, if it were to occur, it would lead to a characteristic neutral loss.
-
Loss of HF: The elimination of hydrogen fluoride is a common fragmentation pathway for fluorinated compounds.
Caption: Predicted major fragmentation pathways for 4,4-Difluorobut-3-enoic acid.
Experimental Protocols
While experimental data is not currently available, the following protocols outline the standard procedures for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4,4-Difluorobut-3-enoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire the ¹⁹F spectrum, which is typically proton-coupled to observe the F-H couplings. The spectral width will need to be set appropriately to cover the expected chemical shift range of organofluorine compounds.
IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the neat sample directly on the ATR crystal. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal or salt plate should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid for positive ion mode or ammonia for negative ion mode) and infuse it into the mass spectrometer. For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or a gas chromatograph.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For tandem mass spectrometry (MS/MS), the molecular ion of interest can be isolated and fragmented to elucidate its structure.
Caption: A generalized workflow for NMR analysis.
Conclusion
This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for 4,4-Difluorobut-3-enoic acid. While experimental verification is pending, the predicted NMR, IR, and MS data presented herein offer a robust framework for the identification and characterization of this compound. The provided methodologies and spectral interpretations are grounded in fundamental spectroscopic principles and comparative analysis with related structures, serving as a valuable initial reference for researchers in the field.
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